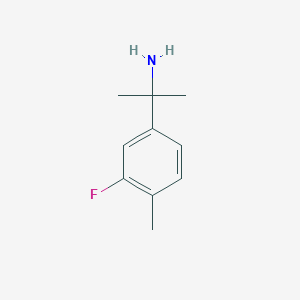
2-(3-Fluoro-4-methylphenyl)propan-2-amine
描述
属性
分子式 |
C10H14FN |
|---|---|
分子量 |
167.22 g/mol |
IUPAC 名称 |
2-(3-fluoro-4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H14FN/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6H,12H2,1-3H3 |
InChI 键 |
NZCTVHLUOYKOEL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(C)(C)N)F |
产品来源 |
United States |
准备方法
合成路线和反应条件
2-(3-氟-4-甲基苯基)丙烷-2-胺的合成通常涉及3-氟-4-甲基苯甲醛与硝基乙烷反应形成相应的硝基苯乙烯。 然后使用合适的还原剂(如氢化铝锂 (LiAlH4))还原该中间体,得到所需的胺 .
工业生产方法
在工业环境中,2-(3-氟-4-甲基苯基)丙烷-2-胺的生产可能涉及更可扩展和更具成本效益的方法。 其中一种方法包括使用负载在碳上的钯 (Pd/C) 作为催化剂,在高压和高温条件下对硝基苯乙烯中间体进行催化氢化 .
化学反应分析
反应类型
2-(3-氟-4-甲基苯基)丙烷-2-胺会发生各种化学反应,包括:
氧化: 该化合物可以被氧化成相应的酮或羧酸。
还原: 还原反应可以进一步修饰胺基团。
取代: 苯环上的氟原子可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常用的还原剂包括硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4)。
取代: 亲核取代反应可以使用甲醇钠 (NaOCH3) 或叔丁醇钾 (KOtBu) 等试剂进行。
主要产物
氧化: 形成3-氟-4-甲基苯甲醛或3-氟-4-甲基苯甲酸。
还原: 形成仲胺或叔胺。
取代: 形成各种取代的苯丙烷-2-胺。
科学研究应用
作用机理
2-(3-氟-4-甲基苯基)丙烷-2-胺的作用机理涉及其与特定分子靶标(如酶和受体)的相互作用。该化合物可能充当激动剂或拮抗剂,调节这些靶标的活性并影响各种生化途径。 氟原子的存在增强了其对某些靶标的结合亲和力和选择性.
作用机制
The mechanism of action of 2-(3-Fluoro-4-methylphenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets .
相似化合物的比较
Chemical Structure :
Key Features :
- Substituents : A fluorine atom at the 3-position and a methyl group at the 4-position on the phenyl ring, attached to a propan-2-amine backbone.
- Physicochemical Properties : The fluorine atom introduces electronegativity, while the methyl group enhances lipophilicity, influencing solubility and bioavailability.
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
Key Observations :
- Positional Effects : Meta and para substituents (e.g., 3-F, 4-CH₃) generally improve steric accessibility for receptor interactions compared to ortho-substituted analogs (e.g., 2-F) .
- Electron-Withdrawing Groups : Fluorine and trifluoromethyl groups enhance metabolic stability but may reduce amine basicity, affecting solubility .
Pharmacological and Metabolic Profiles
Key Findings :
Key Insights :
- Chiral Synthesis: Compounds like 2-(4-methoxyphenyl)propan-2-amine derivatives require enantioselective catalysis, whereas non-chiral analogs (e.g., this compound) may use simpler routes .
- Purity Challenges : Halogenated analogs (e.g., ) often require rigorous purification (e.g., silica gel chromatography) due to byproduct formation .
生物活性
2-(3-Fluoro-4-methylphenyl)propan-2-amine, also known as (3-Fluoro-4-methylphenyl)methylamine, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields such as antimicrobial and anticancer research.
Chemical Structure and Properties
The compound features a fluorinated aromatic ring and a propan-2-yl amine group. The presence of the fluorine atom significantly influences its chemical reactivity and interaction with biological targets. Its structural formula is represented as follows:
Research indicates that this compound may act through several mechanisms:
- Monoamine Oxidase (MAO) Inhibition : It interacts with MAO enzymes, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft, enhancing neurotransmission.
- Transporter Interaction : The compound inhibits the reuptake of neurotransmitters by interacting with the dopamine transporter (DAT) and the serotonin transporter (SERT), further increasing neurotransmitter concentrations.
- Antagonistic Activity : In studies involving TRPV1 receptors, certain analogues of this compound exhibited significant antagonistic properties, demonstrating potential for pain management applications .
Antimicrobial and Anticancer Research
The compound has shown promise in antimicrobial and anticancer studies. Its mechanism likely involves modulating the activity of specific enzymes or receptors, leading to various biological effects.
Case Studies
- TRPV1 Antagonism : In a study focused on structure-activity relationships (SAR), compounds related to this compound were evaluated for their ability to act as TRPV1 antagonists. One analogue demonstrated a binding potency significantly higher than parent compounds, indicating potential for therapeutic use in pain relief .
- Neuroprotective Effects : Research on related compounds has suggested neuroprotective properties through inhibition of glutamate-induced calcium ion uptake, which is critical in neurodegenerative disease pathology .
Data Table: Biological Activities and Potencies
| Compound Name | Biological Activity | IC50 Value (nM) | Reference |
|---|---|---|---|
| This compound | TRPV1 antagonist | 0.2 | |
| Related Analogue A | MAO Inhibition | N/A | |
| Related Analogue B | Neuroprotective | N/A |
Applications
The unique properties of this compound suggest several applications:
- Pharmaceutical Development : Potential use in developing drugs targeting neurodegenerative diseases and pain management.
- Research Tools : As a model compound for studying interactions with neurotransmitter systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


